3,4,5,6-Tetrabromophenolsulfonephthalein
Overview
Description
The compound "3,4,5,6-Tetrabromophenolsulfonephthalein" is closely related to phenolsulfonphthalein (Phenol Red), which is a pH indicator dye commonly added to cell culture media. Although not directly mentioned, studies on similar compounds provide insights into the chemical behavior and applications of such substances in various fields, including their roles as indicators, in medical diagnostics, and potentially in material sciences due to their unique photophysical properties and reactivities (Bindal & Katzenellenbogen, 1988).
Synthesis Analysis
The synthesis of closely related compounds involves multi-step procedures that can include novel preparation methods from basic precursors. For example, the synthesis of "14C‐labeled‐tetrabromophthalic anhydride and tetrabromobisphenol‐A" involved a novel preparation of phthalic acid from benzene, showcasing the complex methodologies required to introduce bromine and other substituents into phthalic derivatives (Susàn, Ebert, & Duncan, 1979).
Molecular Structure Analysis
Molecular structure analyses of related compounds reveal their complex architectures and the effects of substituents on their properties. X-ray crystallography and other spectroscopic methods are often employed to elucidate the structures of such compounds, providing insights into their chemical behavior and potential applications. The structure of phenolsulfonphthalein, for example, was determined to be a-(4-hydroxonio-2,5-cyclohexadiene-l-ylidene)-a-(4-hydroxyphenyl)-2-toluenesulfonate, highlighting the intricate nature of these molecules (Yamaguchi, Tamura, & Maeda, 1997).
Chemical Reactions and Properties
The chemical reactions and properties of phenolsulfonphthalein derivatives can be quite diverse, influenced by their functional groups and molecular structure. These compounds participate in various reactions, including oxidation and coordination with metal ions, demonstrating their potential utility in chemical synthesis, environmental applications, and as functional materials. For instance, the oxidation of dibromothymolsulfonphthalein by potassium permanganate was studied, revealing the kinetics and mechanism of its transformation into a derivative oxidation product (Ali et al., 2022).
Physical Properties Analysis
The physical properties, such as solubility, photostability, and thermal stability, of phenolsulfonphthalein derivatives are crucial for their practical applications. These properties are often tailored through molecular design and synthesis, aiming to enhance their performance in specific applications. Studies on related phthalocyanine derivatives indicate their excellent solubility and photophysical properties, making them suitable for use in photodynamic therapy and as photoactive materials (Erdoğmuş & Nyokong, 2009).
Chemical Properties Analysis
The chemical properties of phenolsulfonphthalein and its derivatives, such as reactivity towards various chemical agents, acid-base behavior, and interaction with biological molecules, are fundamental to their use in a wide range of applications. These properties are explored through detailed chemical studies, which help in understanding their mechanism of action, stability, and potential as functional materials or diagnostic agents. For example, the interaction of phenolsulfonphthalein derivatives with metal ions and their potential as electron acceptors has been investigated to understand their electrical conductivities and potential in creating conductive complexes (Yui et al., 1989).
Scientific Research Applications
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Hematology and Histology
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a dye in the fields of hematology and histology . These fields study the microscopic structure of tissues and the blood, respectively.
- Methods of Application : While the exact procedures can vary depending on the specific experiment or test, the dye is generally used to stain cells or tissues to make certain structures more visible under a microscope .
- Results or Outcomes : The use of this dye can help researchers and medical professionals better visualize and understand the structure and function of various cells and tissues .
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Spectrophotometric Method for Total Protein Determination
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein’s ethyl ester is used in the spectrophotometric method of total protein determination .
- Methods of Application : In this method, the dye would be used to react with the proteins in a sample. The resulting color change can then be measured using a spectrophotometer, which provides a quantitative measure of the total protein in the sample .
- Results or Outcomes : This method allows for the accurate quantification of total protein in a sample, which can be useful in a variety of research and clinical contexts .
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Potentiometric Titration of Halogens
- Summary of Application : Tetrabromophenol Blue (TBPB), which belongs to the group of sulfonephthalein acid-base indicators and is similar to 3,4,5,6-Tetrabromophenolsulfonephthalein, is used in the potentiometric titration of halogens .
- Methods of Application : In this method, the indicator (TBPB) is added to a solution containing a halogen. The solution is then titrated with a known concentration of Hg2(NO3)2. The point at which the solution changes color indicates the end point of the titration .
- Results or Outcomes : This method allows for the accurate determination of the concentration of halogens in a solution .
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Diagnostic Assay Manufacturing
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used in the manufacturing of diagnostic assays . These assays are tests that are designed to detect and measure specific substances or conditions in a sample.
- Methods of Application : The dye is incorporated into the assay during the manufacturing process. It can be used to color-code different components of the assay or to produce a visible signal when the assay is positive .
- Results or Outcomes : The use of this dye in diagnostic assays can improve their usability and accuracy .
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Hematology
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is used as a stain in hematology, the study of blood .
- Methods of Application : The dye is used to stain blood cells to make them more visible under a microscope .
- Results or Outcomes : This allows for the detailed study of blood cells, which can aid in the diagnosis and treatment of various blood disorders .
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Histology
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein is also used as a stain in histology, the study of the microscopic structure of tissues .
- Methods of Application : The dye is used to stain tissue samples to make them more visible under a microscope .
- Results or Outcomes : This allows for the detailed study of tissues, which can aid in the diagnosis and treatment of various diseases .
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Biochemical Research
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in biochemical research as a pH indicator .
- Methods of Application : The dye changes color depending on the pH of the solution it’s in, which can be used to measure the pH of biological samples .
- Results or Outcomes : This allows researchers to monitor changes in pH, which can be critical in many biological processes .
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Environmental Testing
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in environmental testing to detect certain chemicals .
- Methods of Application : The dye can react with certain chemicals to produce a color change, which can be used to detect the presence of these chemicals in environmental samples .
- Results or Outcomes : This can help in monitoring pollution levels and assessing the health of the environment .
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Food Industry
- Summary of Application : 3,4,5,6-Tetrabromophenolsulfonephthalein can be used in the food industry to test for the presence of certain substances .
- Methods of Application : The dye can react with certain substances to produce a color change, which can be used to detect the presence of these substances in food samples .
- Results or Outcomes : This can help ensure food safety and quality .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVZQGSXIKSAAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Br4O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
670.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5,6-Tetrabromophenolsulfonephthalein | |
CAS RN |
77172-72-6 | |
Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.